N-cyclohexyl-3-ethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVELEGYJTOJDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Cyclohexyl 3 Ethoxybenzamide and Its Congeners
Established Reaction Pathways for the Construction of N-Cyclohexyl-3-ethoxybenzamide
The construction of this compound is typically achieved through a convergent synthesis that involves forming the core chemical bonds in separate, well-established steps.
The most critical step in the synthesis of this compound is the formation of the amide bond between 3-ethoxybenzoic acid and cyclohexylamine (B46788). Direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid. hepatochem.com This is accomplished using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. hepatochem.comfishersci.de
Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with cyclohexylamine. fishersci.de To improve reaction efficiency and suppress side reactions like racemization (in chiral systems), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are often included. orgsyn.org Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HATU, HBTU) represent another class of highly efficient coupling agents that allow for reactions to occur with equimolar amounts of the acid and amine, which is advantageous when dealing with valuable starting materials. hepatochem.com
The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly employed. fishersci.derasayanjournal.co.in The reaction is often carried out at room temperature, although initial activation may be performed at 0 °C to control reactivity. orgsyn.org A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used in its hydrochloride form. rsc.orgnih.gov
Interactive Table: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example Reagent | Typical Additive | Common Solvents | Key Features |
|---|---|---|---|---|
| Carbodiimides | EDC, DCC fishersci.de | HOBt, OxymaPure orgsyn.org | DCM, DMF | Widely used, cost-effective; DCC can form a urea (B33335) byproduct that is difficult to remove. hepatochem.comrasayanjournal.co.in |
| Phosphonium Salts | BOP, PyBOP | None required | DMF, DCM | High coupling efficiency, but can be sensitive to moisture. hepatochem.com |
| Aminium/Uronium Salts | HATU, HBTU | None required | DMF, NMP | Very rapid and efficient, low racemization, suitable for difficult couplings. hepatochem.comnih.gov |
| Other | POCl₃ rsc.org | Pyridine | DCM, THF | Efficient for synthesizing amides under mild conditions. rsc.org |
The precursor for the benzamide (B126) portion of the molecule is 3-ethoxybenzoic acid. nih.gov This intermediate is most commonly synthesized from 3-hydroxybenzoic acid via a Williamson ether synthesis. rasayanjournal.co.inwikipedia.org This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a phenoxide ion. wikipedia.orggoogle.com This nucleophilic phenoxide then attacks an ethylating agent, typically ethyl iodide or bromoethane, to form the ether linkage. wikipedia.orggoogle.com The reaction is generally performed in a polar aprotic solvent like acetone (B3395972) or DMF. rasayanjournal.co.ingoogle.com
An alternative route involves the etherification of the corresponding ester, such as methyl 3-hydroxybenzoate, followed by hydrolysis of the ester to yield 3-ethoxybenzoic acid. rasayanjournal.co.in This two-step approach can sometimes offer higher yields and purity by avoiding potential side reactions with the carboxylic acid group during etherification. rasayanjournal.co.in
The cyclohexyl group is introduced using cyclohexylamine as the nucleophile in the amide coupling reaction. nih.govprepchem.com An alternative, though less direct, method for forming N-cyclohexyl amides is through reductive amination. cengage.com.aumasterorganicchemistry.com This process would involve reacting a ketone (cyclohexanone) with a primary amide (3-ethoxybenzamide) in the presence of a reducing agent. However, for the synthesis of this compound, the direct coupling of 3-ethoxybenzoic acid with cyclohexylamine is the more straightforward and commonly employed pathway. rsc.orgprepchem.com
Novel Synthetic Approaches for Enantioselective and Diastereoselective Synthesis of this compound Derivatives
While this compound itself is achiral, the development of stereochemically pure derivatives is of significant interest, particularly for applications in pharmacology where stereoisomers can exhibit vastly different biological activities. Research into the synthesis of chiral N-substituted benzamides often focuses on derivatives where the cyclohexyl ring is substituted, creating one or more stereocenters. For example, the synthesis of a series of trans-N-[2-(methylamino)cyclohexyl]benzamides has been described, where the stereochemistry of the cyclohexyl ring is critical for its pharmacological properties. nih.gov
Reductive amination of substituted cyclohexanones with ammonia (B1221849) or primary amines is a key method for producing chiral cyclohexylamine precursors. google.com The choice of catalyst (e.g., rhodium, ruthenium, palladium boride) and reaction conditions can influence the cis/trans selectivity of the resulting amine. google.com Once the chiral amine is obtained, it can be coupled with 3-ethoxybenzoic acid using standard methods, preserving the stereochemical integrity of the amine.
Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Sustainable Synthesis of this compound Precursors
Optimizing synthetic routes to enhance efficiency and sustainability is a major focus in modern chemistry. For the synthesis of this compound precursors, this involves improving both the Williamson ether synthesis and the amide bond formation steps.
In ether synthesis, phase-transfer catalysts can be employed to improve reaction rates and yields in two-phase systems, reducing the need for harsh solvents. For amide bond formation, significant efforts have been made to develop "green" or sustainable methods. One promising approach is the use of enzyme catalysts, such as Candida antarctica lipase (B570770) B (CALB), which can facilitate direct amidation of carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether (CPME). nih.gov This enzymatic method operates under mild conditions (e.g., 60 °C) and can produce amides with excellent yields, often without the need for extensive purification. nih.gov
Solvent-free conditions also represent a green alternative. The use of methoxysilanes as coupling agents allows for the reaction of carboxylic acids and amines without any solvent, often with high yields. nih.gov Furthermore, optimizing the sequence of reagent addition in traditional coupling reactions can significantly impact yield and purity. rsc.org For instance, pre-activating the carboxylic acid with the coupling reagent before adding the amine is a standard procedure to maximize product formation. orgsyn.org
Preparation of Radiolabeled this compound Analogs for Research Applications
Radiolabeled compounds are indispensable tools for studying the in vivo behavior of molecules using imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The preparation of radiolabeled analogs of this compound would enable non-invasive studies of their distribution, target engagement, and pharmacokinetics in living organisms.
A common strategy for labeling benzamides for PET imaging is through the incorporation of the short-lived positron-emitting radionuclide Carbon-11 (¹¹C, t₁/₂ ≈ 20.3 min). nih.gov This can be achieved via palladium-mediated carbonylative cross-coupling reactions using [¹¹C]carbon monoxide ([¹¹C]CO). nih.govresearchgate.net In this method, an aryl halide precursor is reacted with [¹¹C]CO and an amine in the presence of a palladium catalyst to form the [¹¹C]carbonyl-labeled amide. diva-portal.org A recent development involves a two-step method where [¹¹C]CO is first used to create a highly reactive [¹¹C]aroyl-DMAP salt intermediate, which is then coupled with the amine. researchgate.net
For longer-term studies, labeling with isotopes like Tritium (B154650) (³H) is an option. Tritium labeling can be accomplished by various methods, including the catalytic reduction of an unsaturated precursor with tritium gas or by alkylating a suitable precursor with a tritiated reagent, such as [³H]iodomethane. google.comnih.gov For instance, if a precursor to this compound containing an N-desmethyl group were available, it could be alkylated using [³H]iodomethane to introduce the radiolabel. nih.gov These radiolabeled analogs serve as crucial research probes in drug development and molecular imaging. nih.gov
Comprehensive Spectroscopic and Structural Elucidation Studies of N Cyclohexyl 3 Ethoxybenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure and Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. azooptics.com For N-cyclohexyl-3-ethoxybenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign every proton and carbon atom and to understand their spatial and through-bond relationships.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon environments. azooptics.comlibretexts.org
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the three main structural components: the 3-ethoxybenzoyl group and the N-cyclohexyl group.
Aromatic Protons: The protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-7.8 ppm). The substitution pattern (1,3-disubstituted) will lead to a complex multiplet pattern for the four aromatic protons.
Ethoxy Protons: The ethoxy group will present as a triplet (CH₃, ~δ 1.4 ppm) and a quartet (OCH₂, ~δ 4.1 ppm) due to spin-spin coupling.
Cyclohexyl Protons: The protons of the cyclohexyl ring will resonate in the upfield region (typically δ 1.1-2.0 ppm). The axial and equatorial protons will have different chemical shifts, leading to broad, overlapping multiplets. The proton on the carbon attached to the nitrogen (N-CH) will be further downfield (~δ 3.9 ppm).
Amide Proton: The amide N-H proton is expected to appear as a doublet (~δ 6.0-8.5 ppm), with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum , often recorded with proton decoupling to yield singlets for each unique carbon, provides a count of the non-equivalent carbon atoms. libretexts.org
Carbonyl Carbon: The amide carbonyl carbon will have the most downfield shift, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The six aromatic carbons will resonate between δ 110-160 ppm. The carbon attached to the ethoxy group will be the most downfield of these due to the oxygen's deshielding effect.
Ethoxy Carbons: The OCH₂ carbon will appear around δ 63 ppm, and the CH₃ carbon will be upfield at approximately δ 15 ppm.
Cyclohexyl Carbons: The cyclohexyl carbons will appear in the range of δ 25-50 ppm. The N-CH carbon will be the most downfield of this group, appearing around δ 49 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide C=O | - | ~166 |
| Aromatic C-O | - | ~159 |
| Aromatic C-C=O | - | ~136 |
| Aromatic CHs | ~7.0 - 7.4 | ~114 - 129 |
| Ethoxy O-CH₂ | ~4.1 (quartet) | ~63 |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Cyclohexyl N-CH | ~3.9 (multiplet) | ~49 |
| Cyclohexyl CH₂s | ~1.1 - 2.0 (multiplets) | ~25 - 33 |
| Amide N-H | ~6.5 (doublet) | - |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to confirm the connectivity within the ethoxy group (OCH₂ to CH₃) and trace the coupling network throughout the cyclohexyl ring. It would also help delineate the relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For instance, the downfield proton signal at ~3.9 ppm would correlate with the carbon signal at ~49 ppm, assigning them to the N-CH group of the cyclohexyl moiety. researchgate.netrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (two or three bonds). sdsu.edu It is invaluable for connecting the different structural fragments. Key HMBC correlations would include the amide proton (N-H) to the carbonyl carbon and to the N-CH carbon of the cyclohexyl ring. The aromatic protons would show correlations to nearby aromatic carbons and, crucially, to the amide carbonyl carbon, confirming the attachment of the benzoyl group. researchgate.netrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is critical for determining stereochemistry and conformation. For this compound, it could show correlations between the amide proton and the axial protons on the adjacent carbons of the cyclohexyl ring, providing insight into the rotation around the C-N amide bond.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. psu.edu
For this compound, the key expected vibrational bands are:
N-H Stretch: A sharp absorption band around 3300 cm⁻¹ in the IR spectrum is characteristic of the N-H bond in a secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclohexyl and ethoxy groups) appear just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and prominent absorption is expected in the region of 1630-1660 cm⁻¹ due to the carbonyl group of the amide. This is one of the most characteristic peaks in the spectrum.
N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹.
C-O-C Stretches: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage will produce strong bands, typically in the 1250-1020 cm⁻¹ range.
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the benzene ring.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | ~3300 | Medium-Sharp |
| C-H Stretch | Aromatic | >3000 | Medium |
| C-H Stretch | Aliphatic | <3000 | Medium-Strong |
| C=O Stretch (Amide I) | Amide Carbonyl | ~1645 | Strong |
| N-H Bend (Amide II) | Amide | ~1540 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1475 | Medium-Weak |
| C-O-C Stretch | Aryl-Alkyl Ether | ~1250, ~1040 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation
HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.org For this compound (C₁₅H₂₁NO₂), the calculated monoisotopic mass is 247.15723 Da. An experimental HRMS measurement would confirm this elemental composition.
Electron Ionization Mass Spectrometry (EI-MS) also reveals characteristic fragmentation patterns that help confirm the structure. Key fragmentation pathways for benzamides often involve cleavage at the amide bond. cdnsciencepub.com For this molecule, expected fragments would include:
The molecular ion [M]⁺ at m/z = 247.
Formation of the 3-ethoxybenzoyl cation: Cleavage of the N-C(carbonyl) bond can lead to the formation of the 3-ethoxybenzoyl cation at m/z = 149. This is often a prominent peak.
Loss of the ethoxy group: Fragmentation could involve the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion or the 3-ethoxybenzoyl cation.
Fragmentation of the cyclohexyl ring: The cyclohexyl group can undergo characteristic fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments.
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by cleavage, could also occur.
X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific data for this compound is not available, the crystal structure of the closely related N-cyclohexyl-3-fluorobenzamide provides an excellent model. nih.gov
Based on this analogue, the following features are expected:
Molecular Conformation: The cyclohexane (B81311) ring will adopt a stable chair conformation. nih.gov The amide functional group is expected to be relatively planar. There will be a significant dihedral angle between the plane of the aromatic ring and the amide plane. nih.gov
Conformational Analysis and Dynamic Stereochemistry of the N-Cyclohexyl Moiety
The conformational flexibility of this compound is primarily associated with two regions: the N-cyclohexyl ring and the amide bond.
N-Cyclohexyl Moiety: Like most monosubstituted cyclohexanes, the N-cyclohexyl group exists predominantly in a chair conformation, which rapidly interconverts between two equivalent forms at room temperature. acs.orgauremn.org.br The benzamide (B126) substituent will preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions), a fundamental principle of cyclohexane stereochemistry.
Amide Bond Rotation: The C-N bond of an amide has significant double-bond character due to resonance, which restricts free rotation. researchgate.netcdnsciencepub.com This can lead to the existence of cis and trans conformers. For secondary amides like this one, the trans conformation (where the cyclohexyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is overwhelmingly favored due to lower steric hindrance. The energy barrier to rotation around this bond is typically high enough that distinct conformers can sometimes be observed by NMR at low temperatures. acs.org
Computational Chemistry and Molecular Modeling Investigations of N Cyclohexyl 3 Ethoxybenzamide
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
No published studies were identified that performed QM calculations, such as Density Functional Theory (DFT), to determine the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps), reactivity descriptors, or predicted spectroscopic signatures (e.g., IR, NMR spectra) of N-cyclohexyl-3-ethoxybenzamide.
Molecular Docking and Binding Energy Calculations for Ligand-Biological Target Interactions
No literature was found that describes molecular docking experiments involving this compound with any specific biological target. Consequently, there are no data on its potential binding modes, key interacting residues, or calculated binding affinities.
Systematic Structure Activity Relationship Sar Studies of N Cyclohexyl 3 Ethoxybenzamide Derivatives
Impact of Substitutions on the Benzamide (B126) Phenyl Ring on Biological Activity
The substitution pattern on the benzamide phenyl ring is a critical determinant of the biological activity of benzamide derivatives. The nature, position, and electronic properties of the substituents can significantly modulate the compound's interaction with its biological target.
Research on various benzamide series has shown that the presence and position of specific functional groups on the phenyl ring are key to their pharmacological effects. For instance, in a series of substituted benzamide ligands targeting the D4 dopamine (B1211576) receptor, a D4-specific structure-activity relationship was identified where the substitution pattern on the benzamide ring influenced binding affinity. nih.gov Specifically, the presence of a polar hydrogen-bond accepting substituent at the meta-position (position 3) and/or a hydrogen-bond donating/accepting group at the para-position (position 4) was found to enhance binding affinity for the D4 receptor. nih.gov This finding is directly relevant to N-cyclohexyl-3-ethoxybenzamide, which possesses an ethoxy group, a polar hydrogen-bond acceptor, at the meta-position.
In another study focusing on SARS-CoV protease inhibitors, the electronic effects of substituents on the benzamide ring were evaluated. d-nb.info It was observed that a methyl group, which has a moderate electron-donating effect, was a beneficial substituent, whereas an electron-withdrawing trifluoromethyl group led to a loss of binding affinity. d-nb.info The addition of an amino group to the benzamide moiety, regardless of its position, was found to increase inhibitory capacity. d-nb.info However, further derivatization of this amino group generally resulted in reduced activity. d-nb.info
A study on amino-substituted benzamide derivatives as antioxidant agents revealed that the presence and number of electron-donating methoxy (B1213986) groups influenced their antioxidant capacity. acs.org For example, a cyano derivative with an additional methoxy group on the phenyl ring was significantly more active than its analogue without the methoxy group. acs.org Among methoxy-substituted compounds, the one with two methoxy groups showed the highest activity. acs.org
The following table summarizes the impact of various substituents on the benzamide phenyl ring on the biological activity of different benzamide series.
| Substituent | Position | Effect on Biological Activity | Compound Series Context | Source |
| Polar H-bond acceptor | meta (3-) | Enhanced binding affinity | D4 dopamine receptor ligands | nih.gov |
| H-bond donor/acceptor | para (4-) | Enhanced binding affinity | D4 dopamine receptor ligands | nih.gov |
| Methyl | - | Beneficial for binding affinity | SARS-CoV protease inhibitors | d-nb.info |
| Trifluoromethyl | - | Loss of binding affinity | SARS-CoV protease inhibitors | d-nb.info |
| Amino | - | Increased inhibitory capacity | SARS-CoV protease inhibitors | d-nb.info |
| Methoxy | - | Enhanced antioxidant capacity | Antioxidant agents | acs.org |
Effect of Cyclohexyl Ring Stereochemistry and Substitutions on Pharmacological Profile
In a study of N-[4-(alkyl) cyclohexyl]-substituted benzamides, the anti-inflammatory and analgesic potencies were evaluated. walshmedicalmedia.com This research highlights the importance of substitutions on the cyclohexyl ring for the pharmacological activity of the compounds. walshmedicalmedia.com Two series, N-[4-(tert-butyl) cyclohexyl]-substituted benzamides and N-[4-(ethyl) cyclohexyl]-substituted benzamides, were tested, and many of the compounds showed pharmacological potency, indicating that alkyl substitution on the cyclohexyl ring is well-tolerated and can be used to modulate activity. walshmedicalmedia.com
The stereochemistry of the cyclohexyl ring, specifically the axial versus equatorial orientation of the amide bond and any other substituents, is expected to have a profound impact on biological activity. While direct studies on the stereochemistry of this compound were not found, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. The chair conformation of the cyclohexyl ring presents substituents in distinct spatial orientations, which can lead to significant differences in binding affinity and efficacy between stereoisomers.
The table below illustrates the effect of substitution on the cyclohexyl ring in a series of N-[4-(alkyl) cyclohexyl]-substituted benzamides with anti-inflammatory activity. walshmedicalmedia.com
| Cyclohexyl Ring Substituent | Effect on Anti-inflammatory Activity | Source |
| 4-tert-butyl | Potent activity observed in the series | walshmedicalmedia.com |
| 4-ethyl | Pharmacological potency observed in the series | walshmedicalmedia.com |
Influence of Ethoxy Group Positional Isomers and Alkyl Chain Length on Target Affinity and Selectivity
The ethoxy group in this compound is a key feature that can be modified to fine-tune the compound's properties. Its position on the benzamide ring (ortho, meta, or para) and the length of the alkyl chain of the alkoxy group can significantly impact target affinity, selectivity, and pharmacokinetic parameters.
Research on 2-ethoxybenzamide (B1671398) derivatives has highlighted the significance of the ethoxy group at the ortho position. This substitution pattern is found in various biologically active compounds. A study on Kv2.1 inhibitors involved the synthesis and evaluation of various 2-alkoxy-substituted benzamide derivatives. acs.org The length of the alkyl chain at the 2-position was varied, and the results showed that the ethoxy group interacted with Val402 in the target protein via hydrophobic interactions. acs.org This suggests that the size of the alkoxy group is important for optimal binding.
In the same study on Kv2.1 inhibitors, a series of 2-alkoxy substituted derivatives were synthesized to explore the structure-activity relationships. acs.org The alkyl chain of the alkoxy group was varied from methoxy to butoxy. The findings from this research can provide insights into how similar modifications to the 3-ethoxy group in this compound might affect its biological activity.
The table below presents data on the impact of varying the alkyl chain length of the 2-alkoxy group on the inhibitory activity of a series of benzamide derivatives against Kv2.1. acs.org
| 2-Alkoxy Substituent | Effect on Kv2.1 Inhibition | Source |
| Methoxy | - | acs.org |
| Ethoxy | Hydrophobic interaction with Val402 | acs.org |
| Propoxy | - | acs.org |
| Butoxy | - | acs.org |
While the primary focus of the available literature is on 2-ethoxy and 4-methoxy benzamides, the principles regarding the influence of the alkoxy group's position and size are broadly applicable. The meta-position of the ethoxy group in this compound, as mentioned earlier, can be crucial for forming hydrogen bonds with the target. nih.gov
Investigation of Amide Nitrogen Substitutions and Linker Modifications on Compound Efficacy
The nature of the substituent on the amide nitrogen and the integrity of the amide linker are fundamental to the efficacy of benzamide-based compounds. In this compound, the cyclohexyl group attached to the amide nitrogen is a key lipophilic moiety.
The structure of N-cyclohexylbenzamide itself has been characterized, revealing a twisted conformation between the amide group and the benzene (B151609) ring. nih.gov This inherent conformational preference will influence how the molecule presents its functional groups for interaction with a biological target.
Modifying the N-substituent is a common strategy in drug discovery to alter potency, selectivity, and pharmacokinetic properties. Replacing the cyclohexyl group with other aliphatic or aromatic rings would likely have a significant impact on the compound's biological activity. For example, in a series of SARS-CoV protease inhibitors, substituting a phenyl group with aliphatic groups of similar size resulted in inactive compounds. d-nb.info This highlights the importance of the specific nature of the N-substituent.
Furthermore, modifications to the amide linker itself can have a dramatic effect on activity. In the same study on protease inhibitors, inverting the amide bond to create the corresponding anilides resulted in a complete loss of activity, demonstrating the critical role of the orientation of the amide linker. d-nb.info
The following table summarizes the effects of modifications to the amide nitrogen substituent and the amide linker in a series of benzamide-based SARS-CoV protease inhibitors. d-nb.info
| Modification | Effect on Inhibitory Activity | Source |
| Replacement of N-phenyl with N-aliphatic group | Inactive compounds | d-nb.info |
| Inversion of the amide linker (anilide formation) | Loss of activity | d-nb.info |
Mechanistic Biotransformation and Metabolic Pathway Research of N Cyclohexyl 3 Ethoxybenzamide
In Vitro Metabolic Stability Assessment in Hepatic Subcellular Fractions (e.g., microsomes, S9 fractions)
The in vitro metabolic stability of a compound, which refers to its susceptibility to biotransformation by drug-metabolizing enzymes, is a critical parameter evaluated during drug discovery and development. This assessment is commonly performed using hepatic subcellular fractions, such as liver microsomes and S9 fractions. Liver microsomes are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic activities. wuxiapptec.com
The process for evaluating the metabolic stability of a compound like N-cyclohexyl-3-ethoxybenzamide would involve incubating the compound with liver microsomes or S9 fractions from various species, including humans, in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation in Phase II). xenotech.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an estimate of how quickly the compound is metabolized. nih.gov
While specific experimental data on the metabolic stability of this compound is not currently available in the public domain, studies on other cyclohexyl-containing benzamides suggest that such compounds can range from moderately to highly susceptible to metabolism. nih.gov The actual stability would be influenced by the complete chemical structure.
Table 1: Representative In Vitro Metabolic Stability Data No experimental data is publicly available for this compound. The following table is a template illustrating how such data would be presented.
| Species | Hepatic Fraction | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Human | Liver Microsomes | Data not available | Data not available |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Human | S9 Fraction | Data not available | Data not available |
| Rat | S9 Fraction | Data not available | Data not available |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and characterize the metabolites of a drug candidate from in vitro and in vivo samples. mdpi.comresearchgate.net This method separates metabolites from the parent compound and other endogenous matrix components, and the tandem mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. semanticscholar.org
For this compound, a typical metabolite identification study would involve analyzing samples from the in vitro metabolic stability assays. By comparing the LC-MS/MS data from samples incubated with and without the necessary cofactors, potential metabolites can be detected. High-resolution mass spectrometry is often employed to determine the elemental composition of the metabolites, which, combined with the fragmentation data, allows for the elucidation of their structures. osti.gov
Elucidation of Phase I Metabolic Reactions (e.g., N-dealkylation, hydroxylation, O-dealkylation)
Phase I metabolic reactions introduce or expose functional groups on a parent compound, typically making it more polar. nih.gov For this compound, several Phase I reactions would be predicted based on its chemical structure:
Hydroxylation: This is a common metabolic pathway where a hydroxyl (-OH) group is added to the molecule. For this compound, hydroxylation could occur on the cyclohexyl ring or the aromatic ring.
N-dealkylation: This reaction involves the removal of the cyclohexyl group from the amide nitrogen.
O-dealkylation: The ethoxy group on the benzamide (B126) ring is susceptible to O-dealkylation, which would result in the formation of a phenol (B47542) metabolite.
The identification of these metabolites would be confirmed by observing the characteristic mass shifts in the LC-MS/MS analysis from the parent compound.
Table 2: Predicted Phase I Metabolites of this compound This table is based on predicted metabolic pathways, as no specific experimental data is publicly available.
| Metabolite | Metabolic Reaction | Predicted m/z of [M+H]+ |
|---|---|---|
| Hydroxylated this compound | Hydroxylation | 278.1751 |
| N-dealkylated benzamide | N-dealkylation | 152.0706 |
| 3-hydroxy N-cyclohexylbenzamide | O-dealkylation | 220.1332 |
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. nih.gov The primary Phase II reactions are glucuronidation and sulfation.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the addition of glucuronic acid to a functional group. For this compound, any hydroxylated metabolites formed during Phase I could undergo glucuronidation.
Sulfation: This process, mediated by sulfotransferases (SULTs), involves the transfer of a sulfonate group to a hydroxyl or amino group. Similar to glucuronidation, hydroxylated metabolites of this compound would be potential substrates for sulfation.
The detection of Phase II conjugates via LC-MS/MS is characterized by a significant increase in mass corresponding to the addition of the conjugating moiety (e.g., +176 Da for glucuronidation).
Comparative Metabolism Across Different Animal Species in Pre-clinical Settings
Studying the metabolism of a drug candidate in different preclinical animal species (e.g., mouse, rat, dog, monkey) and comparing it to human metabolism is a regulatory requirement in drug development. sdstate.edu These studies are crucial for selecting the most appropriate animal species for toxicology studies—one whose metabolic profile is most similar to that of humans.
For this compound, this would involve conducting in vitro metabolic stability and metabolite identification studies using hepatic fractions from these different species. The goal would be to determine if there are any significant qualitative or quantitative differences in the metabolites produced. For instance, one species might predominantly metabolize the compound via hydroxylation, while another might favor O-dealkylation. Such differences can have significant implications for the drug's efficacy and toxicity profile in different species. A study on a novel therapeutic agent, ETN101, demonstrated similar metabolic stability across human, rat, and monkey hepatocytes, suggesting these species could be suitable for further studies. sdstate.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-cyclohexylbenzamide |
| N-cyclohexyl-4-ethoxybenzamide |
Future Directions and Emerging Research Avenues for N Cyclohexyl 3 Ethoxybenzamide Based Scaffolds
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling
To gain a deeper understanding of the biological effects of N-cyclohexyl-3-ethoxybenzamide and its analogs, future studies will necessitate the integration of advanced omics technologies. Proteomics and metabolomics, in particular, offer powerful tools for a comprehensive biological profiling.
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can reveal changes in protein expression and post-translational modifications induced by a compound. This can help identify the direct protein targets of this compound derivatives, as well as downstream signaling pathways that are affected. For instance, quantitative proteomics could be employed to compare the proteomes of cells treated with and without a specific analog, potentially uncovering novel targets or mechanisms of action.
Metabolomics: This technology focuses on the global analysis of small-molecule metabolites within a biological system. By studying the metabolic fingerprints of cells or organisms exposed to this compound-based compounds, researchers can gain insights into the metabolic pathways that are perturbed. This could reveal off-target effects or provide clues about the compound's mechanism of action by identifying alterations in key metabolic nodes. Integrated analysis of proteomics and metabolomics data can provide a more holistic view of the cellular response to these compounds, connecting changes in protein levels to alterations in metabolic pathways. nih.gov
| Omics Technology | Application for this compound Scaffolds | Potential Insights |
| Proteomics | - Target identification and validation- Elucidation of downstream signaling pathways- Analysis of post-translational modifications | - Direct protein binding partners- Affected cellular processes- Mechanism of action |
| Metabolomics | - Identification of perturbed metabolic pathways- Assessment of off-target metabolic effects- Biomarker discovery for compound activity | - Changes in cellular energy metabolism- Alterations in lipid or amino acid profiles- Indicators of efficacy or toxicity |
Application in High-Throughput Phenotypic Screening Platforms for Novel Biological Activities
High-throughput phenotypic screening (HTS) has emerged as a powerful approach for discovering new biological activities of small molecules without a preconceived hypothesis about their molecular targets. scielo.br This strategy is particularly well-suited for exploring the therapeutic potential of a diverse library of this compound analogs.
By screening these compounds across a wide range of cell-based assays that model various diseases, researchers can identify "hits" that produce a desired phenotypic change, such as the inhibition of cancer cell growth, reduction of inflammation, or prevention of neuronal cell death. plos.orgnih.govnih.govbiorxiv.org These phenotypic screens can be designed to be highly complex, utilizing high-content imaging to capture multiple cellular parameters simultaneously. nih.gov This multiparametric data can then be used to classify compounds based on their induced cellular phenotype, helping to prioritize hits and infer potential mechanisms of action. The inherent advantage of phenotypic screening is its ability to identify compounds that work through novel mechanisms, which is a significant need in modern drug discovery. scielo.br
| Screening Platform | Description | Relevance to this compound |
| High-Throughput Cell Viability Assays | Rapidly assess the effect of compounds on the proliferation of various cell lines (e.g., cancer, normal). | Identify analogs with selective cytotoxicity towards cancer cells. |
| High-Content Imaging Assays | Utilize automated microscopy and image analysis to quantify multiple cellular features (e.g., morphology, protein localization). nih.gov | Uncover subtle phenotypic changes indicative of novel biological activities. |
| Disease-in-a-dish Models | Employ patient-derived cells or genetically engineered cells to create in vitro models of specific diseases. | Screen for analogs that can reverse or halt disease-specific phenotypes. |
Development of this compound Analogs as Chemical Probes for Target Validation and Deconvolution Studies
A critical step in drug discovery is the validation of a biological target to ensure that its modulation will have the desired therapeutic effect. nih.gov High-quality chemical probes are indispensable tools for this purpose. nih.govresearchgate.net Analogs of this compound can be specifically designed and synthesized to serve as chemical probes to interrogate the function of their protein targets.
To be effective, a chemical probe must exhibit high potency and selectivity for its intended target. researchgate.net Once such a probe is developed from the this compound scaffold, it can be used in a variety of cell-based and in vivo experiments to study the biological consequences of engaging its target. Furthermore, these probes can be modified with tags (e.g., biotin, fluorescent dyes) to facilitate target deconvolution studies, which aim to identify the specific molecular target(s) of a bioactive compound discovered through phenotypic screening. This is often a challenging but crucial step in translating a phenotypic hit into a viable drug discovery program. Proteolysis targeting chimeras (PROTACs) are another emerging class of chemical probes that could be developed from this scaffold to induce the degradation of a target protein, providing a powerful method for target validation. rsc.orgscienceopen.com
| Strategy | Description | Application for this compound |
| Potency and Selectivity Optimization | Systematically modify the this compound scaffold to enhance binding affinity and selectivity for a specific target. | Generate highly specific probes for in-depth biological studies. |
| Affinity-based Probes | Incorporate a reactive group or a tag (e.g., biotin) into the analog to enable covalent labeling or pull-down of the target protein. | Facilitate the identification of the direct binding partners of the compound. |
| Fluorescent Probes | Attach a fluorescent dye to the analog to allow for visualization of its subcellular localization and target engagement via microscopy. | Provide spatial and temporal information about the compound's interaction with its target within living cells. |
Exploration of this compound Derivatives in Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design
The this compound scaffold can also be leveraged in more advanced drug discovery strategies such as fragment-based drug discovery (FBDD) and covalent inhibitor design.
Fragment-Based Drug Discovery (FBDD): FBDD begins with the screening of small, low-molecular-weight compounds ("fragments") that bind to a protein target with low affinity. researchgate.net These initial hits are then grown or linked together to produce more potent and selective lead compounds. researchgate.net The this compound core could serve as a starting point for fragment elaboration, or fragments could be identified that bind to a target and are subsequently merged with elements of the this compound structure to enhance their properties. This approach can be more efficient than traditional high-throughput screening in identifying novel chemical matter for challenging targets. researchgate.netbiorxiv.orgmdpi.com
Covalent Inhibitor Design: Covalent inhibitors form a stable, covalent bond with their target protein, which can lead to prolonged duration of action and increased potency. nih.govrug.nl This strategy involves incorporating a reactive electrophilic group ("warhead") into the structure of a non-covalent binder. nih.gov If a derivative of this compound is found to bind to a target with a suitable, non-catalytic nucleophilic residue (e.g., cysteine) in proximity, it could be rationally modified to become a covalent inhibitor. nih.govacs.org This approach has seen a resurgence in recent years and has led to the development of several successful drugs. rug.nl
| Approach | Description | Potential for this compound |
| Fragment-Based Drug Discovery (FBDD) | Screening of low-molecular-weight fragments followed by structure-guided optimization to generate potent leads. researchgate.netdtu.dkrcsb.org | The core scaffold or its components could serve as fragments or be combined with identified fragments. |
| Covalent Inhibitor Design | Rational design of compounds that form a covalent bond with a specific amino acid residue in the target protein. nih.gov | Analogs could be designed with electrophilic warheads to target nucleophilic residues in the binding site. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-3-ethoxybenzamide, and how can purity be optimized?
- Methodology : A common approach involves condensation reactions between 3-ethoxybenzoyl chloride and cyclohexylamine under reflux in a polar aprotic solvent (e.g., acetone or dichloromethane). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts. Recrystallization from methanol/dichloromethane (1:10 v/v) enhances crystallinity and purity . Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
Q. How should researchers handle This compound to ensure laboratory safety?
- Guidelines : Use PPE (nitrile gloves, lab coat) and work in a fume hood. For respiratory protection, employ P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations. Avoid skin contact; wash immediately with soap and water if exposed. Store in airtight containers away from oxidizing agents .
Q. What spectroscopic techniques are suitable for characterizing This compound?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) to confirm ethoxy (δ 1.3–1.5 ppm, triplet) and cyclohexyl protons (δ 1.1–2.0 ppm, multiplet).
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-O at ~1250 cm⁻¹.
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 262.3 (calculated).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in This compound derivatives?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and hydrogen-bonding networks. For example, the amide group typically adopts a trans conformation (torsion angle ~175°), and intermolecular N–H···O hydrogen bonds form C(4) chains, stabilizing the crystal lattice . Use SHELX or Olex2 for refinement, ensuring Uiso(H) = 1.2Ueq(C) for riding H atoms .
Q. What strategies mitigate contradictions in reported biological activities of This compound analogs?
- Bioactivity Analysis :
- In-Vitro Assays : Screen against target enzymes (e.g., kinases) or microbial strains using dose-response curves (IC₅₀/EC₅₀). Compare with positive controls (e.g., doxorubicin for cytotoxicity).
- SAR Studies : Modify substituents (e.g., ethoxy → nitro or chloro) to assess impact on activity. For example, 3-nitro analogs show enhanced antimicrobial potency but reduced solubility .
- Data Normalization : Account for solvent effects (DMSO vs. aqueous buffers) and cell-line variability (e.g., HeLa vs. MCF-7).
Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?
- In Silico Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to predict reaction rates.
- Docking Studies : Map binding affinities to biological targets (e.g., PARP-1) using AutoDock Vina .
Methodological Challenges and Solutions
Q. Why do solubility discrepancies arise for This compound in polar vs. nonpolar solvents?
- Resolution : The ethoxy group enhances lipophilicity (logP ~2.8), limiting water solubility. Use co-solvents (e.g., 10% DMSO in PBS) for in-vitro studies. For HPLC, employ C18 columns with acetonitrile/water (70:30) + 0.1% TFA .
Q. How can researchers validate the stability of This compound under varying storage conditions?
- Stability Protocols :
- Accelerated Degradation : Heat samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition peaks.
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >5 nm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
